molecular formula C16H11IN4S B294401 6-(2-Iodophenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(2-Iodophenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B294401
M. Wt: 418.3 g/mol
InChI Key: HUQUCBKZPLTXMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-Iodophenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, also known as ITMTD, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry. ITMTD has been investigated for its potential use as a therapeutic agent due to its unique chemical structure and promising biological activities.

Mechanism of Action

The mechanism of action of 6-(2-Iodophenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been proposed that this compound exerts its biological activities through the inhibition of various enzymes and signaling pathways. This compound has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This compound has also been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immunity.
Biochemical and Physiological Effects:
This compound has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit cell proliferation and migration. In addition, this compound has been found to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and angiogenesis.

Advantages and Limitations for Lab Experiments

One of the major advantages of 6-(2-Iodophenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is its potent biological activity against various diseases. This compound has also been found to exhibit low toxicity and high selectivity towards cancer cells. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research and development of 6-(2-Iodophenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One possible direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the investigation of the pharmacokinetics and pharmacodynamics of this compound in vivo. Furthermore, the development of novel formulations and delivery systems for this compound could improve its solubility and bioavailability. Finally, the investigation of the potential synergistic effects of this compound with other therapeutic agents could lead to the development of more effective combination therapies for various diseases.

Synthesis Methods

The synthesis of 6-(2-Iodophenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 2-iodoaniline, 4-methylphenyl isothiocyanate, and 1,2,4-triazole-3-thiol under reflux conditions. The reaction proceeds through the formation of an intermediate isothiocyanate, which then reacts with the triazole-thiol to form the final product. The synthesis of this compound has been optimized to achieve high yields and purity.

Scientific Research Applications

6-(2-Iodophenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential use as a therapeutic agent in various diseases. It has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been investigated for its antifungal, antibacterial, and antiviral activities.

Properties

Molecular Formula

C16H11IN4S

Molecular Weight

418.3 g/mol

IUPAC Name

6-(2-iodophenyl)-3-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H11IN4S/c1-10-6-8-11(9-7-10)14-18-19-16-21(14)20-15(22-16)12-4-2-3-5-13(12)17/h2-9H,1H3

InChI Key

HUQUCBKZPLTXMK-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C4=CC=CC=C4I

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C4=CC=CC=C4I

Origin of Product

United States

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